Neoprzewaquinone A
Overview
Description
Neoprzewaquinone A is a naturally occurring compound isolated from the root of Salvia miltiorrhizaThis compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of cancer and cardiovascular diseases . This compound has been found to selectively inhibit PIM1 kinase, which plays a crucial role in various cellular processes, including cell proliferation, migration, and epithelial-mesenchymal transition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neoprzewaquinone A involves the extraction and isolation from the root of Salvia miltiorrhiza Bunge. The process typically includes the following steps:
Extraction: The dried root of is subjected to solvent extraction using solvents such as methanol or ethanol.
Purification: Further purification is achieved using semi-preparative HPLC with specific columns and elution conditions.
Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The use of advanced chromatographic methods and optimization of extraction conditions ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Neoprzewaquinone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Neoprzewaquinone A has a wide range of scientific research applications, including:
Mechanism of Action
Neoprzewaquinone A exerts its effects primarily by targeting PIM1 kinase. It inhibits PIM1 kinase activity, leading to the suppression of cell proliferation, migration, and epithelial-mesenchymal transition. Molecular docking studies have shown that this compound binds to the PIM1 pocket, triggering multiple interaction effects . Additionally, it inhibits the ROCK2/STAT3 signaling pathway, which plays a key role in smooth muscle contraction and cell migration .
Comparison with Similar Compounds
Neoprzewaquinone A is unique due to its selective inhibition of PIM1 kinase and its dual role in cancer treatment and smooth muscle relaxation. Similar compounds include:
Tanshinone IIA: Another compound from Salvia miltiorrhiza with anti-tumor and anti-inflammatory properties.
Tetrahydrothis compound: A previously undescribed analogue with cytotoxic activity against various cancer cell lines.
Salvianolic Acid B: Known for its cardiovascular protective effects.
This compound stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
(2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCYGZVSVUMEL-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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